

# **Ecotoxicity of Homosalate in Aquatic Environments: A Technical Guide**

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## **Executive Summary**

Homosalate, a widely utilized organic UV filter in sunscreens and other personal care products, is increasingly detected in aquatic environments due to its release from manufacturing facilities, wastewater treatment plant effluents, and recreational activities.[1] This technical guide provides a comprehensive overview of the current scientific understanding of homosalate's ecotoxicity in aquatic ecosystems. It synthesizes data on its environmental fate, bioaccumulation potential, and adverse effects on a range of aquatic organisms, including algae, invertebrates, and fish. Furthermore, this document details the standardized experimental protocols used to generate these ecotoxicological data and visually represents key toxicological pathways and experimental workflows. While some studies suggest that the toxic effects of homosalate in laboratory settings often occur at concentrations exceeding those typically found in the environment, its potential for bioaccumulation and endocrine disruption warrants careful consideration and further research.[2]

## **Physicochemical Properties and Environmental Fate**

**Homosalate** (3,3,5-trimethylcyclohexyl salicylate) is a lipophilic organic compound with a high octanol-water partition coefficient (log Kow), suggesting a tendency to partition from water into organic matrices such as sediment and biota.[3][4] It is considered to be inherently biodegradable, but not readily biodegradable, indicating a potential for persistence in the environment.[4] When released into aquatic systems, **homosalate** is expected to



predominantly partition to water, with a portion associating with sediment.[5] Its moderate volatility, as indicated by its Henry's Law constant, suggests that volatilization from water is not a primary removal mechanism.[5] The stability of **homosalate** can be compromised in chlorinated water, such as in swimming pools, where it can react to form chlorinated by-products, which may have their own toxicological profiles.[6][7]

### **Ecotoxicological Effects**

The ecotoxicity of **homosalate** has been evaluated across various trophic levels in aquatic ecosystems. While acute toxicity is generally observed at concentrations above its water solubility, chronic effects and sublethal endpoints, such as endocrine disruption, are of greater concern.[8]

### **Effects on Aquatic Microorganisms and Algae**

Algae are foundational to aquatic food webs, and inhibition of their growth can have cascading effects throughout the ecosystem. For the freshwater green alga Raphidocelis subcapitata (formerly Pseudokirchneriella subcapitata), a 72-hour study reported a No Observed Effect Concentration (NOEC) for growth inhibition at a concentration greater than 0.0089 mg/L.[5] Another study on algae reported a 7-day LC50 of 0.074 mg/L, with significant effects on non-apical endpoints at 0.010 mg/L, although this was not a standardized guideline study.[5]

### **Effects on Aquatic Invertebrates**

Aquatic invertebrates, such as the water flea Daphnia magna, are crucial components of freshwater ecosystems. Acute toxicity tests on Daphnia magna have shown no adverse effects at 50% of **homosalate**'s water solubility.[5] However, a 48-hour LC50 of 2.4 mg/L has been reported in a study using a solvent to increase solubility, a concentration that is above the substance's natural water solubility limit.[5] Chronic toxicity studies on Daphnia magna have indicated potential reproductive effects.[5] A 21-day reproduction test using the analogue substance ethylhexyl salicylate (EHS) established a NOEC of 0.006 mg/L.[5]

### **Effects on Fish**

Data on the acute toxicity of **homosalate** to fish is limited, with some assessments relying on surrogate substances like octisalate.[8] A calculated chronic NOEC for fish, based on the



ECOSAR model, is estimated to be 0.006 mg/L.[5] Studies on fish embryos exposed to sediment spiked with **homosalate** did not show any significant effects.[5]

#### **Effects on Corals**

Concerns have been raised about the impact of UV filters, including **homosalate**, on coral reefs.[9] Exposure of the Atlantic staghorn coral (Acropora cervicornis) to **homosalate** in a 96-hour assay resulted in tissue attenuation and hypertrophied mucocytes, with an EC10 of 629.9 µg/L.[10][11] However, it is important to note that these toxicity threshold concentrations were above the estimated solubility of **homosalate** and quantified levels detected in coastal waters. [10][11]

# Bioaccumulation and Endocrine Disruption Bioaccumulation

**Homosalate**'s high lipophilicity suggests a potential for bioaccumulation in aquatic organisms. [2][4] Laboratory studies with the red swamp crayfish (Procambarus clarkii) measured a bioaccumulation factor (BAF) of 991 ± 569 L/kg, with accumulation occurring from both food and water.[12] Field studies have detected **homosalate** in several crayfish species, with concentrations up to 399 ng/g dry weight.[12] While these findings indicate bioaccumulation potential, the bioconcentration and bioaccumulation factors for **homosalate** are generally below the domestic threshold for categorization as a bioaccumulative substance.[5]

## **Endocrine Disruption**

There is growing evidence suggesting that **homosalate** may act as an endocrine disrupting chemical (EDC).[13][14] In vitro studies have indicated potential estrogenic and anti-androgenic activity.[1] An increasing number of experimental studies suggest that organic UV filters like **homosalate** may cause disruptions in sex hormones.[13][15] Recent research using zebrafish (Danio rerio) larvae has shown that exposure to **homosalate** can affect the hypothalamus-pituitary-thyroid (HPT) and growth hormone/insulin-like growth factor (GH/IGF) axes, leading to growth reduction.[16] The co-exposure of **homosalate** with polystyrene nanospheres has been shown to synergistically stimulate the proliferation of MCF-7 cells, indicating a potential for combined effects with other environmental contaminants.[17] However, the Scientific Committee on Consumer Safety (SCCS) of the European Commission has considered the available evidence for endocrine-disrupting properties of **homosalate** to be inconclusive.[16]



## **Quantitative Ecotoxicity Data**

The following tables summarize the key quantitative ecotoxicity data for **homosalate** in aquatic organisms.

Table 1: Acute Toxicity of Homosalate to Aquatic Organisms

Species	Endpoint	Duration	Value (mg/L)	Test Guideline	Notes	Referenc e
Daphnia magna (Water Flea)	LC50	48 hours	2.4	-	Solvent used to increase solubility; above water solubility limit.	[5]
Algae	LC50	7 days	0.074	-	Not a standard guideline study.	[5]

Table 2: Chronic Toxicity of **Homosalate** and Analogues to Aquatic Organisms



Species	Endpoint	Duration	Value (mg/L)	Test Guideline	Notes	Referenc e
Raphidocel is subcapitata (Algae)	NOEC	72 hours	> 0.0089	OECD TG 201	-	[5]
Daphnia magna (Water Flea)	NOEC	21 days	0.006	OECD TG 211	Based on analogue substance EHS.	[5]
Fish	NOEC	-	0.006	ECOSAR Calculation	Calculated value.	[5]

Table 3: Bioaccumulation of Homosalate

Species	Parameter	Value	Units	Notes	Reference
Procambarus clarkii (Red Swamp Crayfish)	BAF	991 ± 569	L/kg	Laboratory study; accumulation from food and water.	[12]
Fish	BCF	5,387	L/kg	Predicted value.	[12]

# **Detailed Experimental Protocols**

The following sections provide detailed methodologies for the key OECD guidelines cited for aquatic toxicity testing.

# OECD Guideline 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test



This test evaluates the effects of a substance on the growth of freshwater microalgae or cyanobacteria.[9][15][18][19]

- Test Organisms: Exponentially growing cultures of selected green algae (e.g., Pseudokirchneriella subcapitata, Desmodesmus subspicatus) or cyanobacteria (e.g., Anabaena flos-aquae).[15]
- Test Principle: Organisms are exposed to the test substance in batch cultures for a period of 72 hours under controlled conditions of light, temperature, and nutrients.[15][19]
- Test Design: A minimum of five concentrations of the test substance are tested in a geometric series, with three replicates per concentration and a control group with at least three, but preferably six, replicates.[9][19]
- Procedure:
  - Prepare test solutions of the substance in a suitable nutrient medium.
  - Inoculate the test solutions and controls with a low density of exponentially growing algae.
  - Incubate the cultures under continuous, uniform illumination and constant temperature.
  - Measure the algal biomass (e.g., by cell counts, fluorescence, or absorbance) at the start of the test and at least daily thereafter for 72 hours.[19]
- Endpoints: The primary endpoint is the inhibition of growth, expressed as the average specific growth rate. From the concentration-response curve, the ECx values (e.g., EC10, EC20, EC50) are calculated, representing the concentration causing x% inhibition of growth. The No Observed Effect Concentration (NOEC) and Lowest Observed Effect Concentration (LOEC) are also determined.[9][15]

### **OECD Guideline 211: Daphnia magna Reproduction Test**

This is a chronic toxicity test that assesses the impact of a substance on the reproduction of Daphnia magna.[3][5][13][20]

 Test Organisms: Young female Daphnia magna (less than 24 hours old) from a healthy, inhouse culture.[3][5]



- Test Principle: Daphnids are exposed to the test substance at a range of concentrations over a 21-day period, which covers a significant portion of their reproductive lifespan.[5][14]
- Test Design: The test is typically conducted with at least five concentrations of the test substance and a control, with 10 replicate test vessels per concentration, each containing one daphnid.[3][5] The test can be run under static, semi-static, or flow-through conditions.[3]

#### Procedure:

- Place individual, young female daphnids into test vessels containing the appropriate test solution or control medium.
- Maintain the daphnids for 21 days under controlled conditions of temperature, photoperiod, and feeding.
- Renew the test solutions and feed the daphnids regularly (typically three times per week).
- Record the survival of the parent animals and count the number of living offspring produced by each female.[14]
- Endpoints: The primary endpoint is the reproductive output, specifically the total number of living offspring produced per surviving parent animal at the end of the test. The ECx values for reproduction are calculated, along with the NOEC and LOEC.[5]

### **OECD Guideline 203: Fish, Acute Toxicity Test**

This test is designed to determine the short-term lethal toxicity of a substance to fish.[2][8][12] [21]

- Test Organisms: A variety of fish species can be used, with zebrafish (Brachydanio rerio) being a common choice.[8][12]
- Test Principle: Fish are exposed to the test substance in a static, semi-static, or flow-through system for a period of 96 hours.[2]
- Test Design: A limit test can be performed at a single concentration (e.g., 100 mg/L) to determine if the LC50 is above this level. For a full study, at least five concentrations in a



geometric series are used, with a minimum of seven fish per concentration and in the controls.[2][12]

- Procedure:
  - Acclimate the fish to the test conditions (water quality, temperature).
  - Expose the fish to the test concentrations for 96 hours.
  - Observe the fish and record mortalities at 24, 48, 72, and 96 hours.
- Endpoints: The primary endpoint is mortality. The LC50 (the concentration that is lethal to 50% of the test fish) is calculated for each observation period where possible.[2]

# OECD Guideline 225: Sediment-Water Lumbriculus Toxicity Test Using Spiked Sediment

This guideline assesses the effects of prolonged exposure to sediment-associated chemicals on the sediment-dwelling oligochaete Lumbriculus variegatus.[4][22][23][24]

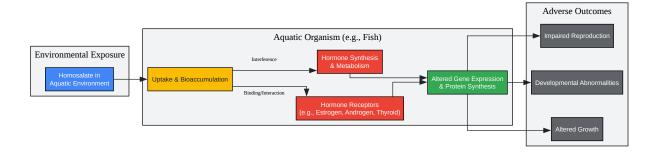
- Test Organisms: The freshwater oligochaete Lumbriculus variegatus.[4][22]
- Test Principle: Worms are exposed to sediment that has been spiked with the test substance for a period of 28 days under static conditions.[22][23]
- Test Design: A geometric series of at least five test concentrations is used, with a minimum
  of three replicates for ECx determination or four replicates for NOEC/LOEC determination.
  Each replicate contains at least 10 worms.[24]
- Procedure:
  - Prepare artificial sediment and spike it with the test substance.
  - Add the spiked sediment and overlying water to the test vessels.
  - Introduce worms of a similar size and physiological state to the test vessels.
  - Maintain the test for 28 days under controlled temperature and lighting.



- At the end of the test, sieve the sediment to recover the worms.
- Endpoints: The primary endpoints are the effects on reproduction (total number of surviving worms) and biomass (dry weight of the worms). ECx, NOEC, and LOEC values are determined for both endpoints.[22][24]

### **Visualizations**

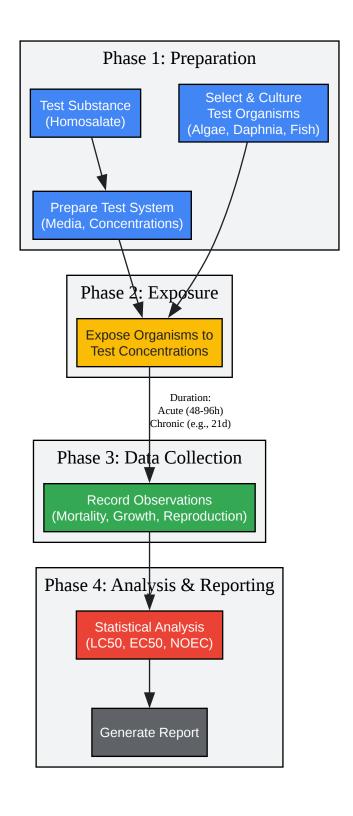
The following diagrams illustrate key concepts related to the ecotoxicity of **homosalate**.



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Caption: Potential endocrine disruption pathway of homosalate in aquatic organisms.





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Caption: General experimental workflow for aquatic toxicity testing.



### Conclusion

The available data indicate that while acute lethal effects of homosalate on aquatic organisms are generally observed at concentrations exceeding its water solubility, there are legitimate concerns regarding its potential for bioaccumulation and endocrine disruption at environmentally relevant concentrations. Chronic exposure to low levels of homosalate may lead to sublethal effects, including impacts on reproduction and development. Further research is needed to fully characterize the long-term risks of homosalate to aquatic ecosystems, particularly in the context of mixtures with other environmental contaminants. The standardized OECD testing guidelines provide a robust framework for generating comparable and reliable ecotoxicological data to inform risk assessments and regulatory decisions. For professionals in drug development and related industries, a thorough understanding of the ecotoxicological profile of ingredients like homosalate is crucial for the development of environmentally sustainable products.

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